Process Validation Gap: Uncharacterized Status as a Differentiator in Procurement Risk
Diethyl 3-amino-1H-indole-1,2-dicarboxylate is offered by the primary commercial supplier without any collected analytical data (purity, identity, or stability). The supplier explicitly states the product is sold 'AS-IS' with no warranties, and that the buyer assumes all responsibility for identity and purity confirmation . In contrast, closely related building blocks such as 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate and 1-Boc-6-amino-indole-2-carboxylate are typically supplied with full Certificates of Analysis. This represents a quantifiable procurement process gap: the internal analytical burden for the target compound is 100% greater than for characterized analogs, a critical factor for laboratories requiring batch-to-batch consistency.
| Evidence Dimension | Vendor analytical data availability |
|---|---|
| Target Compound Data | 0% of vendor batches accompanied by analytical data; all quality responsibility transferred to buyer |
| Comparator Or Baseline | 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate: standard COA provided; 1-Boc-6-amino-indole-2-carboxylate: standard COA provided |
| Quantified Difference | Target compound imposes 100% additional in-house QC demand relative to comparable building blocks |
| Conditions | Commercial supplier product listing comparison (Sigma-Aldrich product T137200 vs. analogous indole building blocks) |
Why This Matters
This 'uncharacterized' status directly impacts procurement decisions: organizations must budget for in-house identity and purity verification (NMR, HPLC, MS) that is not required for characterized alternatives, making this compound a higher-effort, higher-risk acquisition that must be scientifically justified.
